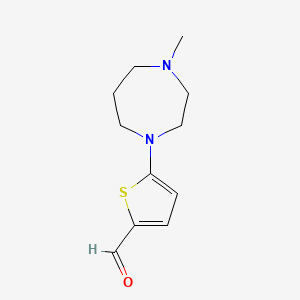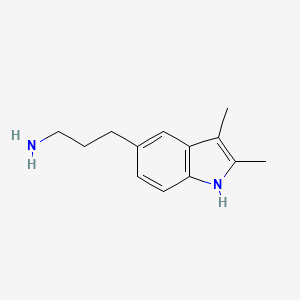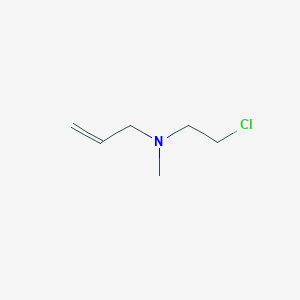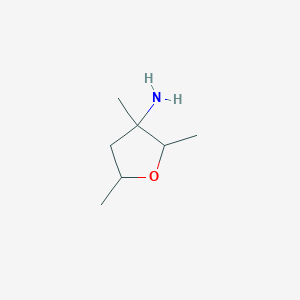
Sodium 3-ethoxybenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-ethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₉NaO₃S. It is a sodium salt of 3-ethoxybenzenesulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is typically a colorless, odorless, and non-corrosive solid, making it a stable and convenient reagent for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3-ethoxybenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols. Another method includes the direct sulfonylation of aromatic compounds using sulfur dioxide (SO₂) and suitable bases .
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of advanced techniques such as photoredox catalytic transformations and electrochemical synthesis. These methods offer higher efficiency and sustainability compared to traditional approaches .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-ethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of thiols.
Substitution: Reactions with halides to form sulfonyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonyl halides
Aplicaciones Científicas De Investigación
Sodium 3-ethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 3-ethoxybenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It introduces the sulfonyl group (-SO₂-) into various molecules, facilitating the formation of sulfonyl-containing compounds. This reactivity is primarily due to the presence of the sulfinic acid moiety, which can undergo nucleophilic substitution and radical reactions .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-ethoxybenzene-1-sulfinate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other sodium sulfinates. This ethoxy group can provide additional steric and electronic effects, making it a valuable reagent for specific synthetic applications .
Propiedades
Fórmula molecular |
C8H9NaO3S |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
sodium;3-ethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-11-7-4-3-5-8(6-7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
WAWGBRYODXOFRT-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC(=CC=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13197354.png)
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)


![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13197385.png)
![2-[3-(Propan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13197393.png)






